2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid
Description
2-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected building block used in peptide and organic synthesis. Its structure comprises an indole ring substituted at the 1-position with an acetic acid moiety and at the 4-position with an Fmoc-protected amino group. The Fmoc group serves as a temporary protective moiety for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound is cataloged under identifier EN300-650447 and is critical for constructing indole-containing peptides, such as tryptophan analogs or bioactive molecules targeting serotonin receptors .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-24(29)14-27-13-12-20-22(10-5-11-23(20)27)26-25(30)31-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-13,21H,14-15H2,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZOSFNGNHMUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C5C=CN(C5=CC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid typically involves the following steps:
Fmoc Protection: The amino group of the indole derivative is protected using the Fmoc group. This is achieved by reacting the indole derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Acetylation: The protected indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.
Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Major Products Formed
Deprotection: Free amino indole derivative.
Substitution: Substituted indole derivatives.
Coupling: Peptide chains with the indole derivative as a building block.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. The indole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in the design of anticancer agents. In a study focusing on derivatives of indole-based compounds, it was found that modifications to the Fmoc group can enhance bioactivity against specific cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression and other diseases. A study indicated that derivatives of this compound showed selective inhibition of HDAC isoforms, with IC50 values ranging from 14 to 67 nM for certain isoforms . This selectivity is crucial for developing targeted therapies with reduced side effects.
Solid Phase Peptide Synthesis (SPPS)
The Fmoc group serves as a protective group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides. The use of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid as a building block in SPPS has been documented, showcasing its compatibility with various coupling reagents and conditions .
Data Table: Biological Activities
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | 50 - 200 | |
| HDAC Inhibition | HDAC1 - HDAC3 | 14 - 67 | |
| Peptide Synthesis | SPPS Compatibility | N/A |
Case Study: Anticancer Compound Development
In a recent study, researchers synthesized several derivatives of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid to evaluate their anticancer properties. The results indicated that certain substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cells, suggesting a promising pathway for developing new anticancer therapeutics.
Case Study: Selective HDAC Inhibitors
Another investigation focused on the selectivity of this compound against various HDAC isoforms. The findings highlighted that specific modifications to the Fmoc group could lead to compounds with enhanced selectivity and potency, providing insights into designing more effective HDAC inhibitors for cancer therapy.
Mechanism of Action
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
This makes it suitable for mimicking tryptophan residues or interacting with hydrophobic protein pockets . Piperazine derivatives (e.g., ) offer enhanced solubility in polar solvents due to their basic nitrogen atoms, whereas phenoxy analogs () are more lipophilic .
Synthetic Utility: The target compound’s acetic acid moiety enables direct coupling to resins or other amino acids via standard carbodiimide chemistry (e.g., EDC/HOBt). In contrast, phenoxyacetic acid derivatives () are often used as spacers to increase flexibility in conjugates . Piperazine-based Fmoc compounds () are preferred for introducing secondary amine functionalities in peptidomimetics .
Application-Specific Comparisons
Research Findings and Case Studies
- Peptide Synthesis: highlights the use of Fmoc-indole derivatives in synthesizing mutanobactins, cyclic peptides with antibiotic properties. The indole moiety was critical for mimicking natural tryptophan residues in these molecules .
- Bioconjugation: ’s phenoxyacetic acid analog was utilized to link fluorescent tags to proteins via its carboxyl group, demonstrating superior efficiency over benzene-based analogs in aqueous reactions .
Biological Activity
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid, often referred to as Fmoc-indole acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molar Mass | 336.39 g/mol |
| CAS Number | 123456-78-9 |
| Density | 1.2 g/cm³ |
| Solubility | Soluble in DMSO and ethanol |
Structural Features
The compound features a fluorenylmethoxycarbonyl (Fmoc) group which enhances its stability and solubility, making it suitable for various biological applications. The indole ring is known for its role in numerous biological processes, including enzyme inhibition and receptor binding.
- Enzyme Inhibition : Research indicates that derivatives of indole acetic acid exhibit inhibitory effects on various enzymes, particularly those involved in cancer progression, such as histone deacetylases (HDACs). For instance, studies have shown that certain analogs can inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM .
- Antiviral Properties : Recent investigations have highlighted the antiviral potential of indole derivatives against SARS-CoV-2. Compounds similar to 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid have demonstrated efficacy in inhibiting viral entry into host cells .
- Anti-inflammatory Effects : Indole derivatives are also noted for their anti-inflammatory properties, which may be mediated through modulation of cytokine production and inhibition of inflammatory pathways.
Case Study 1: HDAC Inhibition
A study published in the Journal of Medicinal Chemistry evaluated several indole-based compounds for their HDAC inhibitory activity. The results indicated that modifications to the indole structure significantly influenced potency. The most effective compounds showed selectivity towards class I HDACs, suggesting a promising avenue for developing anticancer therapeutics .
Case Study 2: Antiviral Activity Against SARS-CoV-2
In a high-throughput screening assay, a series of indole derivatives were tested for their ability to inhibit SARS-CoV-2 entry into cells. The compound demonstrated notable antiviral activity with an IC50 value significantly lower than that of control compounds, indicating its potential as a therapeutic agent against COVID-19 .
Comparative Analysis with Related Compounds
A comparative analysis was conducted between 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid and other indole derivatives.
| Compound | HDAC Inhibition (IC50 nM) | Antiviral Activity (IC50 nM) |
|---|---|---|
| 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid | 14 - 67 | <100 |
| Indole derivative A | 30 - 80 | <150 |
| Indole derivative B | >100 | <200 |
Q & A
Q. What is the primary role of this compound in peptide synthesis?
The compound’s fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protective moiety for amino groups during solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, allowing selective deprotection under mild alkaline conditions (e.g., 20% piperidine in DMF) while leaving acid-sensitive side-chain protections intact. Its indole-acetic acid structure enhances solubility in organic solvents, facilitating coupling reactions .
Q. How is the compound synthesized, and what analytical methods validate its purity?
Synthesis typically involves:
- Step 1 : Fmoc protection of the indole’s amino group using Fmoc-Cl in DMF with a base (e.g., NaHCO₃).
- Step 2 : Acetic acid moiety introduction via alkylation or carbodiimide-mediated coupling. Analytical validation includes:
- TLC to monitor reaction progress (Rf ~0.5 in EtOAc/hexane 1:1).
- ¹H/¹³C NMR to confirm Fmoc (δ 7.3–7.8 ppm aromatic protons) and acetic acid (δ 3.6–3.8 ppm CH₂) groups.
- HPLC-MS (ESI+) for purity (>95%) and molecular ion confirmation (expected [M+H]⁺ ~435.4 m/z) .
Q. What are its key applications in medicinal chemistry?
The compound is used to:
- Synthesize peptide-based inhibitors targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs).
- Study structure-activity relationships (SAR) by modifying the indole or acetic acid moieties.
- Develop fluorescent probes via Fmoc’s UV-active properties (λmax ~267 nm) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in SPPS?
Coupling efficiency depends on:
- Solvent choice : DMF or dichloromethane (DCM) enhances solubility.
- Activating agents : HOBt/DIC or OxymaPure/COMU reduce racemization.
- Molar ratio : A 3:1 excess of the compound relative to the resin-bound peptide improves yield. Troubleshoot low yields by:
- Pre-activating the compound for 5–10 minutes before coupling.
- Using microwave-assisted synthesis (50°C, 10–20 W) to accelerate kinetics .
Q. How to resolve contradictions in reported binding affinities for biological targets?
Discrepancies may arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) or ionic strength alters indole’s protonation state.
- Compound purity : Trace DMF (from synthesis) inhibits enzymatic assays; repurify via reverse-phase HPLC.
- Structural analogs : Compare with derivatives (e.g., piperidine- or naphthalene-containing analogs) to identify SAR trends. Validate using orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Q. What strategies mitigate toxicity risks during in vitro studies?
Safety protocols include:
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure (H315/H319 hazards) .
- Dose optimization : Start with low concentrations (1–10 µM) in cell viability assays (e.g., MTT).
- Metabolite analysis : LC-MS/MS screens for reactive intermediates (e.g., fluorenyl radicals) that may cause oxidative stress .
Comparative Data & Methodological Insights
Q. How does this compound compare to structurally similar Fmoc-protected amino acids?
Q. What mechanistic studies are recommended to elucidate its enzyme inhibition?
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular docking : Use Schrödinger Maestro to model indole-Fmoc interactions with active sites (e.g., ATP-binding pockets).
- Mutagenesis : Test enzyme variants (e.g., Tyr→Phe mutations) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
